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molecular formula C6H10 B1619787 2-Methyl-1,3-pentadiene CAS No. 926-54-5

2-Methyl-1,3-pentadiene

Cat. No. B1619787
M. Wt: 82.14 g/mol
InChI Key: RCJMVGJKROQDCB-SNAWJCMRSA-N
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Patent
US07384905B2

Procedure details

The pyridine of the invention, that is 2-(2,4-dimethylcyclohexyl)pyridine, may be synthesised by a Diels-Alder reaction between 2-vinylpyridine and 2-methyl-1,3-pentadiene to produce 2-(2,4-dimethylcyclohex-3-en-1-yl)pyridine, which is then subjected to a hydrogenation reaction to give 2-(2,4-dimethylcyclohexyl)pyridine. The reaction may be shown schematically as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][CH2:4][CH:3]1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1.C(C1C=CC=CN=1)=C.CC(C=CC)=C>N1C=CC=CC=1>[CH3:1][CH:2]1[CH:7]=[C:6]([CH3:8])[CH2:5][CH2:4][CH:3]1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CCC(C1)C)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1C(CCC(=C1)C)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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